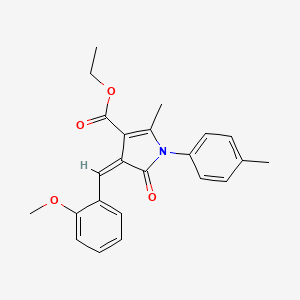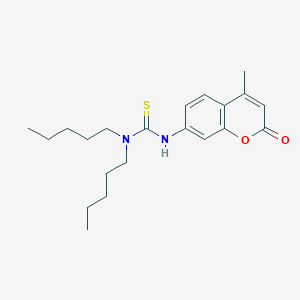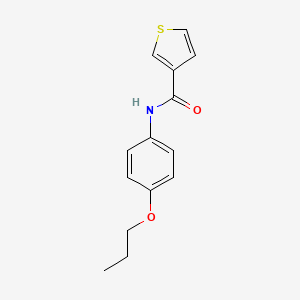![molecular formula C13H16ClN3O3S B4699058 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-propylmethanesulfonamide](/img/structure/B4699058.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-propylmethanesulfonamide
Descripción general
Descripción
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-propylmethanesulfonamide, commonly known as L-NAME, is a potent inhibitor of nitric oxide synthase (NOS). It was first synthesized in 1990 by Marletta and coworkers. Since then, it has been widely used in scientific research to investigate the role of nitric oxide (NO) in various physiological and pathological processes.
Mecanismo De Acción
L-NAME inhibits the activity of nitric oxide synthase, the enzyme responsible for the production of nitric oxide. Nitric oxide is a key signaling molecule in the body that regulates a wide range of physiological processes, including blood pressure, neurotransmission, and immune function. By inhibiting nitric oxide production, L-NAME can alter these processes and provide insights into their underlying mechanisms.
Biochemical and Physiological Effects:
L-NAME has been shown to have a wide range of biochemical and physiological effects. It can increase blood pressure, decrease heart rate, and impair endothelial function. L-NAME can also alter neurotransmission and immune function. These effects are thought to be due to the inhibition of nitric oxide production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
L-NAME is a potent and selective inhibitor of nitric oxide synthase. It is widely used in scientific research to investigate the role of nitric oxide in various physiological and pathological processes. However, L-NAME has some limitations. It can have off-target effects and can be toxic at high doses. Additionally, L-NAME can alter the activity of other enzymes that are involved in the production of nitric oxide.
Direcciones Futuras
There are many future directions for research using L-NAME. One area of interest is the role of nitric oxide in cancer. Nitric oxide has been shown to have both pro- and anti-tumor effects, and L-NAME can be used to investigate these effects further. Another area of interest is the role of nitric oxide in neurodegenerative diseases. Nitric oxide has been implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease, and L-NAME can be used to investigate the underlying mechanisms. Finally, L-NAME can be used to investigate the role of nitric oxide in the immune system, particularly in the context of infectious diseases and autoimmune disorders.
Aplicaciones Científicas De Investigación
L-NAME is a widely used tool in scientific research to investigate the role of nitric oxide in various physiological and pathological processes. It has been used to study the cardiovascular system, the nervous system, and the immune system. L-NAME has also been used to investigate the role of nitric oxide in cancer, diabetes, and other diseases.
Propiedades
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3S/c1-3-8-17(21(2,18)19)9-12-15-13(16-20-12)10-4-6-11(14)7-5-10/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGOLSYMTUHGLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-chlorophenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone](/img/structure/B4698976.png)
![2-(butylamino)-6-methyl-8-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4698980.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B4698994.png)
![4-chloro-N-[2-(diisopropylamino)-1-methylethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4698995.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4699007.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[3-(3-pyridinyloxy)propyl]propanamide](/img/structure/B4699015.png)
![N-(2-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B4699019.png)



![ethyl {[4-(4-chlorophenyl)-3-cyano-6-(2-thienyl)pyridin-2-yl]thio}acetate](/img/structure/B4699064.png)
![N-{3-[(2-chlorobenzyl)thio]-1,2,4-thiadiazol-5-yl}nicotinamide](/img/structure/B4699067.png)

![2-{[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4699079.png)